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molecular formula C12H10O2 B8763494 6-Methoxy-1-naphthaldehyde

6-Methoxy-1-naphthaldehyde

Cat. No. B8763494
M. Wt: 186.21 g/mol
InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05955635

Procedure details

U.S. Pat. No. 4,061,779 discloses the base-promoted condensation between 6-methoxy-naphthaldehyde I and acetone to give 4-(6-methoxy-2-naphthyl)-3-buten-2-one in a 41% yield (example 20). 4-(6-Methoxy-2-naphthyl)-3-buten-2-one is purified by chromatography on silica gel column as it is contaminated by different impurities due to the binding of other acetone molecules to the keto functionality. Nabumetone V is obtained by Pd/C catalyzed hydrogenation (example 21). Nabumetone V in the amorphous form, starting from 6-methoxy-naphthaldehyde, is obtained in a 29 mol % yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](C=O)=[CH:8][CH:7]=[CH:6]2>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:11]=[CH:12][C:3](=[O:2])[CH3:4])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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